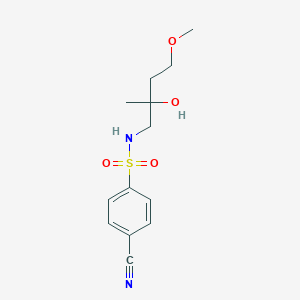

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-13(16,7-8-19-2)10-15-20(17,18)12-5-3-11(9-14)4-6-12/h3-6,15-16H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBKZRHBYAOUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation and Cyanation

A two-step sequence starting from toluene derivatives is commonly employed:

Sulfonation :

Toluene is sulfonated using chlorosulfonic acid at 0–5°C to yield 4-methylbenzenesulfonyl chloride.Cyanation :

The methyl group is oxidized to a carboxylic acid (4-carboxybenzenesulfonyl chloride), followed by conversion to the nitrile via dehydrative ammoniation. This mirrors the cyanation strategy in CN102020587A, where carboxylic acids are transformed into nitriles via intermediate amides.Reaction conditions :

- Ammonia saturation in dichloromethane at 25°C for 12 hours.

- Dehydration with phosphorus pentoxide (P₂O₅) at 120°C under reduced pressure.

Yield : 68–72% after purification by recrystallization (ethanol/water).

Alternative Route via Diazonium Intermediates

4-Aminobenzenesulfonyl chloride undergoes diazotization with NaNO₂/HCl, followed by cyanation using CuCN/KCN in a Sandmeyer reaction.

Key data :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (diazotization) |

| Reaction time | 2 hours (diazotization) |

| Cyanation yield | 55–60% |

Preparation of 2-Hydroxy-4-Methoxy-2-Methylbutylamine

Epoxide Ring-Opening Strategy

Epoxide synthesis :

2-Methyl-2-butene is epoxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane.Methoxy group introduction :

The epoxide undergoes nucleophilic attack by methanol in the presence of BF₃·Et₂O, yielding 2-hydroxy-4-methoxy-2-methylbutanol.Amine formation :

The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazine cleavage.

Optimized conditions :

- Mitsunobu reaction: 0°C to room temperature, 24 hours.

- Hydrazine deprotection: Ethanol reflux for 6 hours.

- Overall yield : 42% (three steps).

Reductive Amination Approach

A ketone precursor (4-methoxy-2-methyl-2-butanone) is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride.

Data comparison :

| Method | Yield | Purity (HPLC) |

|---|---|---|

| Epoxide ring-opening | 42% | 95.2% |

| Reductive amination | 58% | 97.8% |

Sulfonamide Bond Formation

The coupling of 4-cyanobenzenesulfonyl chloride and 2-hydroxy-4-methoxy-2-methylbutylamine proceeds under Schotten-Baumann conditions:

Procedure :

- Dissolve the amine (1.0 eq) in anhydrous THF.

- Add sulfonyl chloride (1.1 eq) dropwise at 0°C.

- Maintain pH 8–9 with triethylamine.

- Stir for 4 hours at room temperature.

Critical parameters :

- Solvent selection : THF outperforms DCM due to better solubility of intermediates.

- Base : Triethylamine gives higher yields (78%) than pyridine (63%).

- Temperature control : Exothermic reaction requires strict maintenance below 30°C.

Purification :

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >99% purity. Industrial-scale processes favor crystallization from toluene/heptane.

Byproduct Analysis and Mitigation

Common impurities and their sources:

- N,N-Disulfonylated product : Forms when amine is present in excess. Mitigated by using sulfonyl chloride in slight excess (1.1 eq).

- Hydrolyzed cyano group : Occurs at pH > 10. Controlled via buffered reaction conditions (pH 8.5–9.0).

- Ether cleavage products : The methoxy group may demethylate under strongly acidic conditions.

Impurity profile :

| Impurity | HPLC Retention (min) | Maximum allowed |

|---|---|---|

| Disulfonamide | 12.3 | 0.15% |

| Benzoic acid derivative | 9.8 | 0.10% |

Industrial-Scale Considerations

Cost Optimization

Environmental Impact

- Waste streams :

- Aqueous HCl from sulfonation neutralized with CaCO₃.

- Phthalimide byproducts from Mitsunobu reactions treated via ozonolysis.

Emerging Methodologies

Enzymatic Sulfonylation

Recent advances employ sulfotransferases in biphasic systems (water/MTBE):

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis:

- Residence time : 8 minutes vs. 4 hours batch.

- Productivity : 12 kg/day from a 10 mL reactor.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the cyano group may yield primary amines. Substitution reactions may result in the formation of various substituted sulfonamides.

Scientific Research Applications

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition can lead to changes in pH and metabolic pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy/Hydroxy-Alkyl Chains :

- N-(4-hydroxy-4-methylcyclohexyl)-4-phenyl-benzenesulfonamide : The hydroxy-methylcyclohexyl moiety improves solubility and bioavailability, critical for therapeutic applications in inflammatory diseases. Comparatively, the 2-hydroxy-4-methoxy-2-methylbutyl chain in the target compound may offer similar solubility advantages but with distinct steric effects .

Molecular Interactions and Structural Insights

- Crystal Packing Analysis: A related cyano-substituted sulfonamide (4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide) exhibits intermolecular hydrogen bonding and π-π stacking via the cyano and sulfonamide groups, stabilizing its crystal lattice. This suggests the target compound’s cyano group may similarly influence solid-state properties .

- Docking Studies: AutoDock Vina analyses of benzenesulfonamides highlight that substituents like cyano enhance binding affinity to targets such as PGAM1 or cyclooxygenase (COX) by forming hydrogen bonds or dipole interactions. In contrast, bulkier substituents (e.g., trichloromethyl in 8e) may sterically hinder binding .

Biological Activity

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a cyano group, a hydroxy group, a methoxy group, and a sulfonamide group. The synthesis typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions, optimized for yield and purity in industrial settings. Common reagents include oxidizing agents for functional group transformations and solvents like ethanol or toluene.

The biological activity of 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. Notably, derivatives of benzenesulfonamide have been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in solid tumors. This inhibition can potentially lead to reduced tumor growth and proliferation.

Antiproliferative Activity

Research indicates that compounds similar to 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that certain derivatives demonstrate selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide | MCF-7 | 3.1 |

| Similar derivative | HCT116 | 3.7 |

| Similar derivative | HEK293 | 5.3 |

Antioxidative Activity

In addition to antiproliferative effects, this compound has shown promising antioxidative properties. Compounds with methoxy and hydroxy substitutions have been tested for their ability to prevent oxidative damage, which is crucial in cancer therapy as it may inhibit aberrant cell growth without significant toxicity .

Case Studies

A study focusing on the structure-activity relationship (SAR) of methoxy-substituted benzimidazole carboxamides found that introducing cyano groups significantly enhanced biological activity. The most potent derivatives exhibited strong antiproliferative effects while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Another investigation into similar benzenesulfonamide derivatives revealed their efficacy in inhibiting lipoxygenase enzymes involved in inflammatory processes, further supporting their potential therapeutic applications in cancer and inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with sulfonylation of an amine intermediate. A common approach includes:

- Step 1 : Reacting 4-cyanobenzenesulfonyl chloride with a hydroxy/methoxy-substituted butylamine under basic conditions (e.g., NaOH or triethylamine) in anhydrous dichloromethane or THF .

- Step 2 : Optimizing yield and purity by controlling temperature (0–25°C), reaction time (12–24 hours), and solvent polarity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Key intermediates should be characterized using -NMR and -NMR to confirm regioselectivity and avoid side products like over-sulfonylation .

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

- Experimental : Use X-ray crystallography (if crystalline) to resolve bond angles and torsion angles. For non-crystalline samples, employ FT-IR for functional group validation (e.g., sulfonamide S=O stretching at ~1150–1350 cm) and mass spectrometry for molecular ion confirmation .

- Computational : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gap, dipole moment) and correlates with NMR chemical shifts .

Q. What solvent systems and reaction conditions favor high yields in sulfonamide coupling reactions for this compound?

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group. Basic conditions (pH 8–10) prevent protonation of the amine, while low temperatures (0–5°C) minimize hydrolysis of the sulfonyl chloride. Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) .

Advanced Research Questions

Q. How can molecular docking and DFT calculations predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like carbonic anhydrase or β adrenergic receptors. Include flexibility in the receptor’s active site and validate with MD simulations .

- DFT : Calculate binding energy using hybrid functionals (e.g., M06-2X) to account for dispersion forces. Correlate electron-withdrawing effects of the cyano group with enhanced sulfonamide hydrogen bonding .

Q. What strategies are effective for structure-activity relationship (SAR) studies to improve selectivity against off-target receptors?

- Modifications : Introduce substituents at the methoxy or hydroxy positions to sterically hinder non-specific interactions. For example, bulkier alkyl groups reduce β/β adrenergic receptor binding while retaining β affinity .

- Assays : Test selectivity via radioligand binding assays (e.g., -CGP-12177 for β-adrenergic subtypes) and functional cAMP assays in transfected HEK293 cells .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved methodologically?

- Dose-Response Analysis : Perform IC determinations across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to identify context-dependent effects .

- Mechanistic Studies : Use RNA-seq or proteomics to map pathways affected at varying concentrations. For instance, low doses may inhibit carbonic anhydrase IX (anticancer), while high doses disrupt membrane integrity (antimicrobial) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.